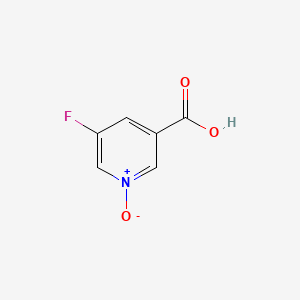

Ácido 5-fluoropiridina-3-carboxílico N-óxido

Descripción general

Descripción

5-Fluoropyridine-3-carboxylic acid N-oxide is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both fluorine and N-oxide groups in its structure imparts distinct reactivity and stability characteristics.

Aplicaciones Científicas De Investigación

5-Fluoropyridine-3-carboxylic acid N-oxide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of a nitro group by fluorine, followed by oxidation to introduce the N-oxide group . The reaction conditions often involve the use of fluorinating agents such as hydrogen fluoride or sodium fluoride, and oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of 5-Fluoropyridine-3-carboxylic acid N-oxide may involve large-scale fluorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoropyridine-3-carboxylic acid N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: The N-oxide group can be reduced back to the corresponding amine.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the N-oxide group yields 5-Fluoropyridine-3-carboxylic acid, while substitution of the fluorine atom can lead to various substituted pyridine derivatives .

Mecanismo De Acción

The mechanism of action of 5-Fluoropyridine-3-carboxylic acid N-oxide involves its interaction with specific molecular targets and pathways. The fluorine atom and N-oxide group can influence the compound’s binding affinity and reactivity with biological molecules. For instance, the N-oxide group can participate in hydrogen bonding and other interactions, while the fluorine atom can enhance the compound’s stability and lipophilicity .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Fluoropyridine-3-carboxylic acid

- 6-Fluoropyridine-3-carboxylic acid

- 2-Chloro-5-fluoropyridine-3-carboxylic acid

Uniqueness

5-Fluoropyridine-3-carboxylic acid N-oxide is unique due to the presence of both fluorine and N-oxide groups, which impart distinct chemical properties. Compared to its analogs, this compound exhibits enhanced reactivity and stability, making it valuable for various applications in research and industry .

Actividad Biológica

5-Fluoropyridine-3-carboxylic acid N-oxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Fluoropyridine-3-carboxylic acid N-oxide features a pyridine ring with a fluorine atom and a carboxylic acid group, along with an oxidized nitrogen atom, which significantly influences its reactivity. The molecular formula is with a molecular weight of approximately 141.10 g/mol. The presence of the N-oxide functionality enhances its interaction with biological targets, potentially increasing its efficacy as a pharmaceutical agent.

Biological Activities

Research indicates that 5-Fluoropyridine-3-carboxylic acid N-oxide exhibits significant antimicrobial and antifungal properties. The N-oxide moiety is known to enhance the compound's interaction with various biological macromolecules, including proteins, which may lead to its effectiveness in disrupting cellular processes associated with bacterial growth and cancer cell proliferation.

Antimicrobial Effects

The compound has been shown to inhibit the growth of various bacterial strains. Specific studies have highlighted its potential in targeting bacterial cell wall biosynthesis, leading to effective antimicrobial action. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Anticancer Potential

In the context of cancer therapy, 5-Fluoropyridine-3-carboxylic acid N-oxide has shown promise due to its ability to interfere with cellular signaling pathways involved in tumor growth. Its mechanism may involve the modulation of enzyme activities that are critical in cancer metabolism and proliferation .

The mechanism of action of 5-Fluoropyridine-3-carboxylic acid N-oxide involves binding to specific enzymes and receptors within microbial and cancerous cells. This interaction can inhibit essential biological processes, such as DNA replication and protein synthesis, thereby exerting cytotoxic effects on these cells .

Case Studies

Several studies have investigated the biological activity of 5-Fluoropyridine-3-carboxylic acid N-oxide:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent.

- Cancer Cell Line Study : In vitro tests on human breast cancer cell lines showed that 5-Fluoropyridine-3-carboxylic acid N-oxide reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. This suggests strong anticancer properties that warrant further investigation in vivo .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Fluoropyridine-3-carboxylic acid N-oxide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloro-5-fluoropyridine | Halogenated Pyridine | Exhibits different electrophilic properties due to chlorine substitution. |

| Picoline N-Oxide | Methylated Pyridine | Demonstrates distinct reactivity patterns compared to fluorinated derivatives. |

| Quinoline N-Oxide | Extended Aromatic System | Shows enhanced biological activity due to additional aromatic stabilization. |

These comparisons highlight how structural variations can influence biological activity and reactivity within chemical and biological contexts.

Propiedades

IUPAC Name |

5-fluoro-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-1-4(6(9)10)2-8(11)3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOJHSLPFZBIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1F)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704529 | |

| Record name | 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526-19-8 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1526-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.